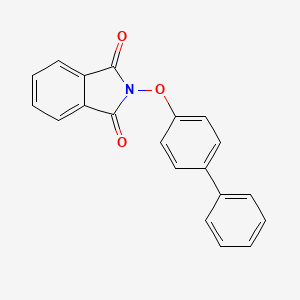

2-(4-Phenylphenoxy)isoindole-1,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-phenylphenoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-19-17-8-4-5-9-18(17)20(23)21(19)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQJQPVZYWLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)ON3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Framework: the Isoindole 1,3 Dione Structural Motif in Contemporary Chemical Research

Significance of the Isoindole-1,3-dione Scaffold in Organic Synthesis

The isoindole-1,3-dione scaffold is of paramount importance in organic synthesis, primarily due to its role in the celebrated Gabriel synthesis. Developed by Siegmund Gabriel in 1887, this reaction provides a reliable method for the synthesis of primary amines from primary alkyl halides. numberanalytics.com The phthalimide (B116566) anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), effectively preventing the overalkylation that often plagues direct amination with ammonia. wikipedia.orgunacademy.com The stability of the phthalimide group and the predictability of its reactions have made it an indispensable tool for chemists for over a century. numberanalytics.com

Beyond its use in amine synthesis, the isoindole-1,3-dione moiety serves as a versatile building block for the construction of more complex heterocyclic systems. Its derivatives are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. rsc.orgnih.gov The reactivity of the imide nitrogen and the aromatic ring allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and materials science. ontosight.ai

Exploration of Substituent Effects on Core Reactivity and Properties

The chemical and biological properties of isoindole-1,3-dione derivatives can be finely tuned by the introduction of various substituents on the aromatic ring or at the nitrogen atom. These modifications can influence the molecule's electronic properties, steric hindrance, lipophilicity, and ultimately, its reactivity and biological activity. nih.govnih.gov

The substituent at the nitrogen atom plays a particularly crucial role in defining the molecule's function. In the case of 2-(4-Phenylphenoxy)isoindole-1,3-dione, the bulky and electronically rich 4-phenylphenoxy group is expected to significantly influence its physicochemical properties and potential applications.

Historical Development and Evolution of Isoindole-1,3-dione Chemistry

The history of isoindole-1,3-dione chemistry is intrinsically linked to the development of modern organic synthesis. The journey began in the late 19th century with the discovery of phthalic anhydride (B1165640) and its derivatives. However, the true potential of this scaffold was unlocked with Siegmund Gabriel's pioneering work on the synthesis of primary amines. numberanalytics.com The Gabriel synthesis quickly became a fundamental method taught in organic chemistry curricula worldwide and remains a testament to the enduring utility of this chemical entity. khanacademy.orgorganicchemistrytutor.com

Over the decades, the chemistry of isoindole-1,3-diones has evolved significantly. Initially valued for its role in fundamental organic transformations, the focus has shifted towards its application in medicinal chemistry and materials science. The discovery of the biological activities of thalidomide, a derivative of isoindole-1,3-dione, in the mid-20th century, albeit with tragic consequences, spurred extensive research into the pharmacological potential of this class of compounds. mdpi.com Today, isoindole-1,3-dione derivatives are integral to the development of new therapeutic agents and advanced organic materials, including polymers and dyes. rsc.orgnih.gov

The Compound in Focus: 2 4 Phenylphenoxy Isoindole 1,3 Dione

Direct N-Arylation Approaches for Isoindole-1,3-dione Derivatives

Direct N-arylation represents the most straightforward and commonly employed strategy for the synthesis of this compound and its analogues. These methods involve the formation of the C-N bond between the phthalimide (B116566) nitrogen and the 4-phenoxyphenyl group.

Condensation Reactions with Phthalic Anhydride (B1165640) Derivatives and Amines

The classical and most direct route to N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. researchgate.netchemrxiv.orgresearchgate.net In the case of this compound, this involves the reaction of phthalic anhydride with 4-phenoxyaniline. This reaction typically proceeds by heating the reactants in a suitable solvent, such as glacial acetic acid, which also acts as a catalyst. nih.govrsc.org The reaction mechanism involves the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final imide. researchgate.net

The selection of reaction conditions can be crucial for optimizing the yield and purity of the product. Variations in temperature, reaction time, and the use of dehydrating agents can influence the efficiency of the cyclization step. For instance, a study on the synthesis of N-phenyl phthalimides reported that the reaction of phthalic anhydride and aniline in glacial acetic acid under a nitrogen atmosphere at 120 °C for 2 hours afforded the desired product in good yield. rsc.org

Table 1: Examples of Condensation Reactions for N-Aryl Phthalimide Synthesis

| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Glacial acetic acid, 120 °C, 2 h | 2-Phenylisoindole-1,3-dione | Good | rsc.org |

| Glycine | Glacial acetic acid, reflux, 8 h | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | 97 | nih.gov |

| Various primary amines | Acetic acid, 110 °C, with sulphamic acid catalyst | N-Substituted phthalimides | 86-98 |

Coupling Reactions Employing Halogenated Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of phthalimide (or its potassium salt) with a halogenated 4-phenoxyphenyl precursor, such as 4-bromo(phenyl) ether or 4-iodo(phenyl) ether. The reaction is typically catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.org Microwave irradiation has been shown to accelerate these reactions, leading to good to excellent yields in shorter reaction times. beilstein-journals.org

The Ullmann condensation is a copper-catalyzed N-arylation reaction that represents a more traditional approach compared to the Buchwald-Hartwig amination. organic-chemistry.org This reaction would involve the coupling of phthalimide with an aryl halide, such as 4-bromobiphenyl ether, in the presence of a copper catalyst, often at elevated temperatures. While effective, the classic Ullmann conditions can be harsh. However, advancements have led to the development of more efficient copper-catalyzed N-arylation reactions that proceed under milder conditions.

Table 2: Comparison of Coupling Reactions for N-Arylation

| Reaction | Catalyst System | Typical Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Aryl halides/triflates, Amines/Amides | High functional group tolerance, mild conditions, broad scope. wikipedia.org |

| Ullmann Condensation | Copper | Aryl halides, Amines/Amides/Alcohols | Cost-effective catalyst, well-established. organic-chemistry.org |

Ring-Closing Methodologies for Isoindole-1,3-dione Formation

In addition to direct N-arylation, the isoindole-1,3-dione ring system can be constructed through various ring-closing or cyclization strategies. These methods often involve forming one or both of the amide bonds in the final step.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be employed to construct the isoindole-1,3-dione skeleton. acs.orgrsc.org This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. In the context of isoindole-1,3-dione synthesis, a diene could react with a maleimide derivative (a dienophile) to form a cyclohexene (B86901) ring, which can then be further elaborated to the aromatic phthalimide system. An organocatalyzed approach using L-proline has been developed for the synthesis of functionalized phthalimides via a formal [4+2] cycloaddition of in situ generated azadiene intermediates with N-substituted maleimides. acs.org

While a direct Diels-Alder synthesis of this compound is not prominently reported, the strategy offers a potential pathway for the construction of highly substituted analogues.

Alternative Cyclization Pathways

Various other cyclization strategies have been developed for the synthesis of N-substituted phthalimides. One notable method involves the intramolecular cyclization of N-(2-carboxyphenyl) amides. For instance, the cyclization of N-(2-carboxyphenyl)-4-phenoxybenzamide would directly yield this compound. This dehydration reaction can be promoted by acid catalysis or thermal conditions.

Another innovative approach is the palladium-catalyzed [4+1] cycloaddition reaction of 2-iodo-N-phenylbenzamides with a difluorocarbene precursor, which acts as a carbonyl source, to produce N-substituted phthalimides in high yields. rsc.org Furthermore, intramolecular oxidative cyclization of N-allylbenzamides has been shown to be a viable route to substituted oxazoles, and similar strategies could potentially be adapted for isoindole-1,3-dione synthesis. nih.gov The intramolecular cyclization of N-hydroxy-2-phenoxyacetamides has also been explored for the synthesis of related heterocyclic systems. ias.ac.in

Derivatization and Functionalization of the Phenoxy-Phenyl Moiety

The synthesis of analogues of this compound can be achieved by introducing functional groups onto the phenoxy-phenyl moiety either before or after the formation of the isoindole-1,3-dione ring.

Functionalization of the precursor, 4-phenoxyaniline, allows for the introduction of a wide range of substituents. For example, electrophilic substitution reactions on the aromatic rings of 4-phenoxyaniline can be used to introduce nitro, halogen, or acyl groups. These functionalized precursors can then be condensed with phthalic anhydride to yield the corresponding substituted this compound derivatives.

Alternatively, functionalization can be performed on the pre-formed this compound molecule. The phenoxy-phenyl group is susceptible to electrophilic aromatic substitution reactions. The directing effects of the ether linkage and the phthalimide group will influence the position of substitution. For instance, nitration or halogenation would likely occur at the positions ortho or para to the phenoxy group. Structure-activity relationship studies on related N-(phenoxyalkyl)phthalimides have indicated that electron-withdrawing substituents on the phenoxy ring can be critical for biological activity. nih.gov

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on the phthalimide ring allows for the introduction of various functional groups, which can be crucial for tuning the electronic and steric properties of the final molecule. The benzene (B151609) ring of the isoindole-1,3-dione moiety is deactivated by the two electron-withdrawing carbonyl groups. Consequently, harsh reaction conditions are often required to achieve substitution.

Nitration: The nitration of phthalimides is a classic example of electrophilic aromatic substitution on this heterocyclic system. Typically, a mixture of fuming nitric acid and concentrated sulfuric acid is employed as the nitrating agent. acgpubs.orgorgsyn.org The reaction with N-methylphthalimide, for instance, yields a mixture of N-methyl-3-nitrophthalimide and N-methyl-4-nitrophthalimide. The reaction temperature is a critical parameter, with temperatures between 60°C and 80°C being optimal for achieving high yields. Below this range, the reaction rate is significantly reduced, while higher temperatures can lead to increased side reactions like oxidation and hydrolysis. The directing effect of the imide group leads to substitution primarily at the 4-position, with the 3-position being a minor product. acgpubs.org

Halogenation: The introduction of halogen atoms onto the phthalimide core can also be achieved through electrophilic aromatic substitution. These halogenated derivatives serve as versatile intermediates for further functionalization, for example, through cross-coupling reactions. The conditions for halogenation are typically harsh, requiring a strong Lewis acid catalyst and the corresponding halogen. The position of halogenation is influenced by the directing effects of the carbonyl groups.

The following table summarizes representative electrophilic aromatic substitution reactions on the phthalimide core:

| Reaction | Reagents and Conditions | Major Product(s) | Reference(s) |

| Nitration | Fuming HNO₃, concentrated H₂SO₄, 10-15°C to rt | 4-Nitrophthalimide | acgpubs.orgorgsyn.org |

| Nitration | Concentrated HNO₃, concentrated H₂SO₄, 60-80°C | N-methyl-3-nitrophthalimide, N-methyl-4-nitrophthalimide |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing a direct route to N-arylphthalimides such as this compound. These methods offer significant advantages over classical condensation reactions, including milder reaction conditions and broader substrate scope.

The synthesis of this compound can be envisioned through the coupling of phthalimide with a suitable 4-phenoxyphenyl electrophile or, more commonly, the coupling of a phthalimide precursor with 4-phenoxyaniline. Key among these methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of C-N bond formation. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of N-aryl phthalimides, this would typically involve the reaction of phthalimide (or its potassium salt) with an aryl halide. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another important method for the formation of C-N bonds. Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, the development of ligated copper catalyst systems has allowed for milder reaction conditions. The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the N-arylation of amides and related compounds, making it relevant for phthalimide synthesis.

A comparative overview of these two prominent cross-coupling reactions is presented below:

| Reaction | Catalyst System | Typical Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) with phosphine ligands | Aryl halides/triflates and amines/imides | High functional group tolerance, milder conditions |

| Ullmann Condensation | Copper catalyst (e.g., CuI) with ligands (e.g., phenanthroline) | Aryl halides and amines/amides/alcohols | Often more economical catalyst, effective for specific substrates |

Modern Synthetic Strategies for Isoindole-1,3-dione Synthesis

Recent advancements in synthetic methodology have focused on developing more environmentally benign and efficient processes for the synthesis of isoindole-1,3-diones. These modern strategies often involve solvent-free conditions and the use of alternative energy sources like microwave irradiation and light.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant advantages in terms of reduced waste, lower costs, and often, shorter reaction times and simpler work-up procedures. Microwave irradiation and ultrasound have emerged as powerful tools for promoting chemical reactions under these conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the synthesis of phthalimides from phthalic anhydride and amines or urea. nih.govgoogle.comrsc.org For instance, the reaction of phthalic anhydride with urea under microwave irradiation (450 W) can be completed in as little as 180 seconds, affording phthalimide in high yield (83.5%). nih.gov This method avoids the use of conventional solvents and significantly reduces the reaction time compared to traditional heating methods. nih.govgoogle.com

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that can promote the synthesis of isoindole-1,3-dione derivatives. Ultrasound-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, including isoindolin-1-ones. google.com The mechanical effects of cavitation generated by ultrasound waves can enhance reaction rates and yields. google.com

The following table highlights examples of solvent-free synthesis of isoindole-1,3-dione derivatives:

| Energy Source | Reactants | Conditions | Product | Yield | Reference(s) |

| Microwave Irradiation | Phthalic anhydride, Urea | 450 W, 180 s | Phthalimide | 83.5% | nih.gov |

| Microwave Irradiation | Phthalic anhydride, Aniline | 3 min | 2-phenyl-1H-isoindole-1,3(2H)-dione | 90.4% | |

| Microwave Irradiation | Phthalic anhydride, Glycine | - | 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | 76.65% | google.comrsc.org |

| Ultrasound Irradiation | 3-Alkylidenephtalides, Primary amines | 50-60 °C, 30 min | 3-Hydroxyisoindolin-1-ones | High | google.com |

Photocatalytic Methods

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. In the context of isoindole-1,3-dione synthesis, photocatalytic methods have been developed for C-N cross-coupling reactions and for the functionalization of phthalimide derivatives.

The general principle of photoredox catalysis involves the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions. For the synthesis of N-aryl phthalimides, this can involve the generation of an aryl radical from a suitable precursor, which then couples with the phthalimide anion.

Recent research has demonstrated the use of photocatalysis for the decarboxylative coupling of N-(acyloxy)phthalimide esters with various nucleophiles. In these reactions, the N-(acyloxy)phthalimide serves as a precursor to an alkyl radical upon reduction by the excited photocatalyst. While not a direct synthesis of the isoindole-1,3-dione core itself, these methods highlight the utility of photocatalysis in the functionalization of phthalimide derivatives. More directly relevant is the development of photocatalytic C-N cross-coupling reactions that can be applied to the synthesis of N-aryl phthalimides.

Stereochemical Control and Regioselectivity in Complex Derivative Synthesis

The synthesis of complex derivatives of this compound, particularly those with additional stereocenters or specific substitution patterns, requires precise control over stereochemistry and regioselectivity. This is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Regioselective Nucleophilic Additions to Cyclic Intermediates

The regioselectivity of nucleophilic attack on substituted phthalic anhydride derivatives is a key consideration in the synthesis of specifically substituted isoindole-1,3-diones. The two carbonyl groups of the anhydride are electronically non-equivalent in an unsymmetrically substituted ring, leading to preferential attack at one of the carbonyl carbons. The outcome of the reaction can be influenced by both electronic and steric factors of the substituent on the aromatic ring, as well as the nature of the attacking nucleophile.

For example, the reaction of substituted phthalic anhydrides with amines will proceed via a phthalic acid monoamide intermediate, which then cyclizes to the corresponding phthalimide. The initial nucleophilic attack of the amine will preferentially occur at the more electrophilic and less sterically hindered carbonyl carbon. This regioselectivity allows for the synthesis of specific isomers of substituted phthalimides. Studies on the ring-opening copolymerization of phthalic anhydride with epoxides also highlight the importance of regioselectivity in reactions involving this cyclic intermediate.

Diastereoselective and Enantioselective Synthetic Routes

While specific diastereoselective and enantioselective synthetic routes for this compound have not been extensively reported in the reviewed literature, the broader field of isoindoline-1,3-dione and isoindolinone synthesis offers a variety of established stereocontrolled methodologies. These approaches are crucial for accessing chiral analogues, which are often essential for investigating biological activities, as different stereoisomers can exhibit distinct pharmacological profiles. This section will detail prominent diastereoselective and enantioselective strategies that could be adapted for the synthesis of chiral derivatives of this compound.

The asymmetric synthesis of 3-substituted isoindolinones, which share a core structure with isoindole-1,3-diones, has been a significant area of research. nih.govacs.org These strategies often rely on the use of chiral catalysts, including both organocatalysts and transition metal complexes, to control the stereochemical outcome of key bond-forming reactions. nih.gov

Organocatalytic Approaches:

Chiral organocatalysis has emerged as a powerful tool for the enantioselective synthesis of isoindolinones. nih.gov Bifunctional organocatalysts, such as those derived from thiourea and cinchona alkaloids, have been successfully employed in asymmetric reactions. For instance, Takemoto's catalyst has been shown to be effective in promoting asymmetric aza-Mannich/lactamization cascade reactions of α-amido sulfones derived from 2-formyl benzoates to yield 3-nitromethyl isoindolinones with high enantioselectivities (up to 98% ee). acs.orgmdpi.com This type of methodology could potentially be adapted to introduce a stereocenter at the 3-position of the isoindolinone ring, which could then be further elaborated to isoindole-1,3-dione analogues.

Another notable organocatalytic method is the asymmetric intramolecular aza-Michael reaction. Chiral phase-transfer catalysts, such as cinchoninium salts, have been utilized to synthesize optically active isoindolinones, which are valuable intermediates for pharmacologically active compounds. researchgate.net

Transition Metal-Catalyzed Syntheses:

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of isoindolinones. Chiral rhodium(III) complexes featuring atropchiral cyclopentadienyl ligands have been employed for the asymmetric C-H functionalization of arylhydroxamates with diazo compounds, affording chiral isoindolinones in good yields and with excellent enantioselectivities. capes.gov.br This strategy allows for the direct and enantioselective construction of the isoindolinone core.

Palladium-catalyzed reactions have also been explored for the synthesis of isoindole-1,3-diones, although enantioselective variants are less common. nih.gov However, the development of chiral ligands for palladium could potentially enable asymmetric carbonylative cyclization reactions to produce chiral isoindole-1,3-diones.

Diastereoselective Strategies:

For the synthesis of molecules with multiple stereocenters, diastereoselective reactions are paramount. Tandem cyclization reactions have been developed for the diastereoselective synthesis of cis-1,3-disubstituted isoindolines. rsc.org For example, a highly site-selective tandem reaction involving the regioselective ring-opening of aziridines followed by a Michael addition has been reported to produce cis-1,3-disubstituted isoindolines with good diastereoselectivities. rsc.org Furthermore, Brønsted acid-catalyzed intramolecular hydroamidation of terminal alkynes can yield cis-1,3-disubstituted isoindolines in high yield and with high diastereoselectivity (up to 99:1 d.r.). rsc.org While these examples lead to isoindolines, the principles of stereocontrol could potentially be applied to the synthesis of substituted isoindole-1,3-dione analogues.

The table below summarizes some of the key findings in the stereoselective synthesis of isoindolinone and isoindoline derivatives, which could serve as a foundation for developing synthetic routes to chiral analogues of this compound.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Stereoselectivity |

| Asymmetric aza-Mannich/Lactamization | Takemoto's Catalyst | α-Amido sulfones | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% ee |

| Asymmetric C-H Functionalization | Chiral Cp-Rhodium(III) Complex | Arylhydroxamates and Diazo Compounds | Chiral Isoindolinones | Excellent enantioselectivities |

| Asymmetric Intramolecular aza-Michael | Cinchoninium Phase-Transfer Catalyst | Unsaturated Amides | Chiral 3-substituted Isoindolinones | Good enantioselectivities |

| Diastereoselective Tandem Cyclization | N-Heterocyclic Carbene (NHC) | Aziridines and Electron-Deficient Alkenes | cis-1,3-Disubstituted Isoindolines | Good diastereoselectivities |

| Diastereoselective Intramolecular Hydroamidation | Tf₂NH / Et₃SiH | Terminal Alkynes | cis-1,3-Disubstituted Isoindolines | Up to 99:1 d.r. |

Advanced Spectroscopic and Diffraction Based Characterization of 2 4 Phenylphenoxy Isoindole 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a precise interpretation is not possible. However, a hypothetical analysis based on the molecular structure can be described. The molecule consists of three distinct aromatic regions: the phthalimide (B116566) ring system (A), the central phenoxy ring (B), and the terminal phenyl ring (C).

The ¹H NMR spectrum would be expected to show signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm).

Phthalimide Protons (Ring A): The four protons on the phthalimide core would likely appear as a complex multiplet or two distinct multiplets. Due to the symmetry of the phthalimide group itself, these protons often present as an AA'BB' system, typically found in the downfield region of the spectrum (around δ 7.8-8.0 ppm) because of the deshielding effect of the adjacent carbonyl groups.

4-Phenoxyphenyl Protons (Rings B and C): The nine protons of the 4-phenoxyphenyl group would produce a series of signals. The protons on the central ring (B), being adjacent to both the ether linkage and the imide nitrogen, would appear as two doublets in an AA'BB' pattern. The protons on the terminal phenyl ring (C) would show signals characteristic of a monosubstituted benzene (B151609) ring: a triplet for the para-proton and two multiplets (or a doublet of doublets) for the ortho- and meta-protons, likely between δ 7.0 and 7.5 ppm.

The ¹³C NMR spectrum would show several distinct signals for the aromatic carbons and the characteristic carbonyl carbons.

Carbonyl Carbons: The two equivalent imide carbonyl carbons are expected to appear as a single, intense signal in the highly deshielded region of the spectrum, typically around δ 167-168 ppm for N-aryl phthalimides.

Aromatic Carbons: The spectrum would display numerous signals for the 18 aromatic carbons. Key signals would include the quaternary carbons of the ether linkage and the carbons bonded to the imide nitrogen, which would be shifted downfield. The carbons of the phthalimide ring would appear around δ 124-135 ppm, with the quaternary carbons adjacent to the carbonyls appearing near δ 132 ppm. Carbons of the phenoxy and phenyl rings would resonate in the typical aromatic range of δ 118-160 ppm.

To definitively assign the above signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would confirm the connectivity between adjacent protons within each of the three aromatic rings, helping to differentiate the spin systems.

HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for assigning quaternary carbons by showing correlations between protons and carbons separated by two or three bonds. For instance, correlations between the phthalimide protons and the carbonyl carbons would confirm the assignment of the latter.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FT-IR) Analysis

The IR spectrum would be dominated by strong absorptions from the carbonyl groups and various bands from the aromatic rings.

Carbonyl (C=O) Vibrations: The most prominent features would be the characteristic stretches of the cyclic imide group. Two distinct bands are expected: an asymmetric C=O stretching vibration typically appearing at a higher frequency (around 1780-1770 cm⁻¹) and a symmetric C=O stretching vibration at a lower frequency (around 1720-1700 cm⁻¹). The coupling of the two carbonyl groups through the nitrogen atom gives rise to these two distinct modes.

Aromatic Vibrations: Multiple bands would be present corresponding to C=C stretching within the aromatic rings (typically in the 1600-1450 cm⁻¹ region) and C-H stretching (above 3000 cm⁻¹). The C-O-C stretch of the diphenyl ether linkage would be expected in the 1270-1230 cm⁻¹ region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and probing the structural integrity of 2-(4-phenylphenoxy)isoindole-1,3-dione. High-resolution and tandem mass spectrometry techniques provide complementary data regarding its exact mass and fragmentation behavior under ionization.

High-resolution mass spectrometry is paramount for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₂₀H₁₃NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This precise measurement is crucial for confirming the molecular formula and distinguishing it from isobaric compounds.

| Molecular Formula | Calculated Exact Mass (Da) | Common Adducts [M+H]⁺ |

|---|---|---|

| C₂₀H₁₃NO₃ | 315.08954 | 316.09682 |

The primary fragmentation is expected to occur at the ether linkage and within the phthalimide group. The C-O ether bond and the N-O bond are likely points of initial cleavage. Key fragmentation steps for the [M+H]⁺ ion (m/z 316.09) would likely involve:

Cleavage of the N-O bond: This would lead to the formation of a stable phthalimide radical cation and a phenylphenoxy radical.

Fission of the C-O ether bond: This is a common pathway for diphenyl ether derivatives, which can lead to the formation of ions corresponding to the phenylphenoxy group (m/z 169) and the phthalimide moiety (m/z 147). researchgate.net

Loss of CO: The phthalimide structure is known to lose molecules of carbon monoxide (CO) under CID, resulting in characteristic neutral losses of 28 Da. xml-journal.net

| Proposed Fragment Ion | Structure | m/z (Da) | Proposed Origin |

|---|---|---|---|

| [C₂₀H₁₃NO₃+H]⁺ | Protonated Molecule | 316.09 | Parent Ion |

| [C₁₂H₉O]⁺ | Phenylphenoxy cation | 169.06 | Cleavage of N-O bond and ionization of the phenylphenoxy moiety |

| [C₈H₄NO₂]⁺ | Phthalimide cation | 148.02 | Cleavage of N-O bond |

| [C₇H₄NO]⁺ | Phthalimide fragment | 120.03 | Loss of CO from m/z 148 |

| [C₆H₅O]⁺ | Phenoxy cation | 93.03 | Cleavage of the ether bond |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dictated by its chromophores: the phthalimide ring system and the biphenyl ether moiety. The phthalimide group contains both aromatic π-systems and non-bonding electrons (n) on the oxygen and nitrogen atoms. The phenylphenoxy group contributes an extended conjugated π-system.

The expected electronic transitions are primarily π→π* and n→π*. wikipedia.org

π→π transitions:* These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings of the phthalimide and phenylphenoxy groups. libretexts.org The extended conjugation of the system typically results in bathochromic (red) shifts, moving the absorption to longer wavelengths.

n→π transitions:* These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron from an oxygen or nitrogen atom to an antibonding π* orbital. libretexts.org These transitions are often observed as shoulders on the more intense π→π* bands.

The electronic structure of this compound features significant conjugation across the molecule, influencing its UV-Vis absorption profile. The phthalimide moiety itself shows strong π→π* transitions. The connection to the phenylphenoxy group via the nitrogen atom extends this conjugation. This extended delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to the individual, unconjugated chromophores. It is anticipated that the primary absorption bands for this compound would appear in the UV region, likely between 250 and 350 nm, corresponding to the π→π* transitions of the conjugated system. wikipedia.org Weaker n→π* transitions may be observed at longer wavelengths, potentially extending into the near-UV region.

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Relative Intensity |

|---|---|---|---|

| π→π | Phthalimide and Phenylphenoxy conjugated system | 250 - 350 nm | High |

| n→π | Carbonyl (C=O) and Nitrogen (N) lone pairs | > 300 nm | Low |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, data from closely related N-substituted phthalimides can provide valuable insights into the expected solid-state conformation. For instance, studies on similar structures reveal that the plane of the N-substituted aryl group is typically twisted relative to the plane of the phthalimide ring system. This dihedral angle is a key structural parameter. Intermolecular forces, such as π-π stacking and van der Waals interactions, are also expected to play a significant role in the crystal packing. The data below for a related compound illustrates the type of detailed structural information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.524 |

| b (Å) | 7.713 |

| c (Å) | 24.890 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2212.4 |

| Z | 8 |

Elucidation of Molecular Conformation and Intermolecular Interactions

Detailed analysis of the molecular conformation of this compound, which would include precise measurements of bond lengths, bond angles, and dihedral angles, is not available in the public domain. Such data, typically obtained through single-crystal X-ray diffraction studies, is essential for defining the three-dimensional shape of the molecule and the spatial relationship between the isoindole-1,3-dione moiety and the 4-phenylphenoxy group.

Furthermore, information regarding the specific intermolecular interactions that govern the solid-state arrangement of this compound is absent from the surveyed literature. A comprehensive understanding of these interactions, which could include hydrogen bonds, van der Waals forces, and π-π stacking, is fundamental to predicting and explaining the material's physical and chemical properties.

Crystal Packing and Supramolecular Assembly Analysis

Consequently, without crystallographic data, a detailed analysis of the crystal packing and supramolecular assembly of this compound cannot be provided. Information on the crystal system, space group, and unit cell dimensions, which are foundational to describing the long-range ordering of molecules in the crystalline state, remains unreported in accessible scientific resources. The manner in which individual molecules assemble into larger, ordered structures through various intermolecular forces is therefore unknown.

While research exists for structurally related N-substituted phthalimide derivatives, direct extrapolation of their solid-state characteristics to this compound would be speculative and scientifically unsound. The unique steric and electronic properties of the 4-phenylphenoxy substituent would significantly influence the molecular conformation and the resulting crystal packing.

Theoretical and Computational Investigations into the Molecular and Electronic Structure of 2 4 Phenylphenoxy Isoindole 1,3 Dione

Density Functional Theory (DFT) Calculations for Ground State Properties

Optimization of Molecular Geometry and Conformational Analysis

No published data is available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

No published data is available.

Electrostatic Potential and Charge Distribution Mapping

No published data is available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of UV-Vis Absorption Maxima and Intensities

No published data is available.

Elucidation of Electronic Transitions and Photophysical Processes

No published data is available.

Quantum Chemical Methods for Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules, offering insights into reaction mechanisms, transition state energies, and equilibria. sigmaaldrich.comacgpubs.org These computational methods allow researchers to model chemical processes and predict the outcomes of reactions, guiding experimental work and catalyst design. sigmaaldrich.com For the isoindole-1,3-dione class of compounds, these methods can elucidate potential reaction pathways and thermodynamic feasibility.

Calculation of Reaction Barriers and Transition State Structures

A critical aspect of understanding a chemical reaction is determining the energy barrier that must be overcome for it to proceed. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate these reaction barriers and to identify the geometry of the corresponding transition states. acgpubs.org

The process typically involves:

Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State (TS) Search: A search is conducted for the saddle point on the potential energy surface that connects the reactants and products. This point represents the transition state structure. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed for this task.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a molecule like 2-(4-Phenylphenoxy)isoindole-1,3-dione, this approach could be used to study various reactions, such as its synthesis or subsequent transformations. For example, in studying the Diels-Aler reaction to form similar complex heterocyclic structures, computational methods can predict the transition state energies for different possible approaches (endo vs. exo), thereby explaining the observed stereoselectivity. nih.gov The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a key predictor of reaction kinetics.

Analysis of Reaction Energetics (Thermodynamics)

Computational chemistry provides essential data on the thermodynamics of a reaction, determining whether it is energetically favorable. Key thermodynamic parameters that can be calculated include the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG).

The standard enthalpies of formation for reactants, products, and transition states are calculated from their total electronic energies, with corrections for zero-point vibrational energy (ZPVE) and thermal contributions. chemicalbook.com A negative ΔG indicates a spontaneous reaction under the given conditions.

Computational Support for Spectroscopic Assignments

Computational methods are invaluable for interpreting and assigning experimental spectra, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. By simulating spectra for a proposed structure, researchers can compare them with experimental data to confirm the molecule's identity and conformation. nih.govmdpi.com

Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts using quantum chemical calculations has become a standard procedure for structure elucidation of organic molecules. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

The general workflow is as follows:

Conformational Search: For flexible molecules, a thorough conformational search is performed to identify all low-energy conformers.

Geometry Optimization: Each conformer is optimized, often using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G*). nih.gov

NMR Calculation: Single-point NMR calculations are performed on each optimized conformer at a higher level of theory (e.g., mPW1PW91/6-31+G**). mdpi.com

Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged, weighted by their Boltzmann population based on their relative energies, to produce the final predicted spectrum.

This methodology has been successfully applied to various isoindoline-1,3-dione derivatives to aid in their structural characterization. nih.gov The comparison between the calculated and experimental ¹H and ¹³C NMR chemical shifts helps to confirm the proposed structure and assign specific resonances to individual atoms.

Below is an interactive table illustrating typical predicted vs. experimental chemical shift data for a related isoindoline-1,3-dione derivative, showcasing the accuracy of such computational methods.

| Atom No. | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |

| C1 | 168.5 | 167.9 | 0.6 |

| C2 | 132.1 | 131.8 | 0.3 |

| C3 | 124.0 | 123.6 | 0.4 |

| C4 | 135.0 | 134.7 | 0.3 |

| C5 | 135.0 | 134.7 | 0.3 |

| C6 | 124.0 | 123.6 | 0.4 |

| C7 | 132.1 | 131.8 | 0.3 |

| C8 | 168.5 | 167.9 | 0.6 |

Note: Data is representative for a generic N-substituted isoindoline-1,3-dione and not specific to this compound.

Simulation of Vibrational Spectra

Theoretical calculations of vibrational frequencies are used to simulate infrared (IR) and Raman spectra. These simulations are instrumental in assigning the vibrational modes observed in experimental spectra. scispace.com DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities. mdpi.com

The procedure involves:

Geometry Optimization: The molecule's equilibrium geometry is optimized using a method like B3LYP with a basis set such as 6-311++G(d,p). scispace.com

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies.

Scaling: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scispace.com

For complex molecules like this compound, this technique allows for the unambiguous assignment of characteristic vibrational bands, such as the C=O stretching modes of the imide group, C-O-C ether stretches, and aromatic C-H vibrations. nih.gov Potential Energy Distribution (PED) analysis can further be used to determine the contribution of individual internal coordinates to each normal mode of vibration. scispace.com

The table below shows a representative comparison of calculated and experimental vibrational frequencies for key functional groups in a related isoindoline-1,3-dione structure.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3065 | 3058 | ν(C-H) |

| C=O Asymmetric Stretch | 1765 | 1762 | νas(C=O) |

| C=O Symmetric Stretch | 1705 | 1700 | νs(C=O) |

| Aromatic C=C Stretch | 1600 | 1598 | ν(C=C) |

| C-N Stretch | 1380 | 1385 | ν(C-N) |

Note: Data is representative for a generic N-substituted isoindoline-1,3-dione and not specific to this compound.

Reaction Mechanisms and Kinetic Thermodynamic Control in Isoindole 1,3 Dione Transformations

Mechanistic Pathways of N-Substituted Phthalimide (B116566) Formation

The synthesis of N-substituted phthalimides, a core structure in many biologically active compounds, can be achieved through various mechanistic pathways. nih.gov A prevalent method is the condensation of phthalic anhydride (B1165640) with primary amines at elevated temperatures or in the presence of acidic dehydrating agents. nih.gov

Transition metal-catalyzed reactions offer alternative routes. For instance, palladium-catalyzed carbonylative cyclization of N-substituted 2-iodobenzamides involves the oxidative addition of Pd(0) to the benzamide, followed by CO insertion and subsequent intramolecular annulation to form the phthalimide. rsc.org Rhodium-catalyzed cyclization of benzoic acids with isocyanates proceeds through ortho-C–H activation of the benzoic acid, coordination and insertion of the isocyanate, and subsequent cyclization. rsc.org

Metal-free approaches have also been developed. One such method involves the reaction of 2-formylbenzoic acids with amines, where an initial condensation forms an imide intermediate that undergoes an H-shift and subsequent oxidation to yield the N-substituted phthalimide. rsc.org

A classic approach to N-substituted phthalimides is the Gabriel synthesis, which transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.org The mechanism begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) to form the phthalimide anion, a potent nucleophile. ucalgary.calibretexts.org This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide to form an N-alkylphthalimide. libretexts.orgunacademy.com The final step involves the liberation of the primary amine through hydrolysis or, more commonly, hydrazinolysis. wikipedia.orglibretexts.org

Regioselective Ring-Opening Reactions of Isoindole-1,3-dione Precursors

The isoindole-1,3-dione ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity of this process is a critical aspect, determining the final product structure.

Nucleophilic Attack Pathways and Selectivity

Nucleophilic attack on the carbonyl carbons of the isoindole-1,3-dione ring is the initial step in ring-opening reactions. In the Gabriel synthesis, for instance, the cleavage of the N-alkylphthalimide intermediate can be achieved using hydrazine (B178648) (hydrazinolysis) or through acidic or basic hydrolysis. libretexts.org

During hydrazinolysis, the nucleophilic hydrazine attacks one of the carbonyl carbons, initiating a nucleophilic acyl substitution. libretexts.org This is followed by an intramolecular proton transfer and a second nucleophilic attack by the other nitrogen of the hydrazine on the remaining carbonyl group, ultimately releasing the primary amine and forming a stable phthalhydrazide (B32825) byproduct. wikipedia.orglibretexts.org

In basic hydrolysis, a hydroxide ion attacks a carbonyl carbon, leading to the cleavage of a carbon-nitrogen bond. unacademy.com This process ultimately yields a dicarboxylic acid and the primary amine. ucalgary.ca Density functional theory calculations suggest that the ring-opening of phthalimide in methanol (B129727) preferentially follows a stepwise mechanism over a concerted one due to a significantly lower energy barrier. nih.gov

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of nucleophilic attack on unsymmetrically substituted isoindole-1,3-dione precursors is influenced by both steric and electronic factors. Nucleophiles will preferentially attack the less sterically hindered carbonyl carbon.

Electronic effects also play a crucial role. Electron-withdrawing groups on the benzene (B151609) ring of the isoindole-1,3-dione moiety can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the electrophilicity of the carbonyls. The relative positions of these substituents can direct the nucleophilic attack to a specific carbonyl group, thereby controlling the regiochemical outcome of the ring-opening reaction. For instance, in ruthenium-catalyzed conversions of N-phenylphthalimides to amides, electron-withdrawing groups at the 3' position of the N-phenyl ring can promote the cleavage of the carbonyl group at the ortho-position. bohrium.com

Cycloaddition Reaction Mechanisms

Isoindole-1,3-dione derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. These reactions can proceed through different mechanisms, often dictated by whether the reaction is thermally or photochemically initiated. libretexts.org

One of the most notable cycloaddition reactions involving isoindoles is the Diels-Alder reaction, a [4+2] cycloaddition. daneshyari.comresearchgate.net This reaction typically proceeds in a concerted manner, where the new bonds are formed in a single step through a cyclic transition state. libretexts.org Isoindoles can act as the diene component in these reactions. researchgate.net

Phthalimide derivatives can also undergo [2+2] photocycloaddition reactions. For example, the phthalimide anion can react with cyclohexene (B86901) under photochemical conditions. researchgate.net These reactions often proceed through a stepwise mechanism involving the formation of an intermediate. libretexts.org The energy required to overcome the activation barrier for these cycloadditions is supplied by the absorption of light. libretexts.org

Kinetics and Thermodynamics of Isomerization and Rearrangement Processes

Isomerization and rearrangement processes in isoindole-1,3-dione systems can be under either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, which usually proceeds through the lowest energy transition state. Thermodynamic control, on the other hand, favors the most stable product, which may not necessarily be the one that forms the quickest.

An example of this control can be seen in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, which can follow two different pathways depending on the reaction conditions, leading to either the kinetic or the thermodynamic product. researchgate.net

In some transformations, a shift from kinetic to thermodynamic control can be strategically employed. For instance, a method for the selective isomerization of cis-1,2-diols to the more stable trans-diequatorial-1,2-diols utilizes a photoredox catalyst and triphenylsilanethiol. nih.gov This process proceeds through a reversible hydrogen atom transfer pathway, allowing the system to equilibrate to the thermodynamically favored product. nih.gov

Catalytic Cycles and Reaction Intermediates in Functionalization Reactions

Functionalization reactions of isoindole-1,3-diones often proceed through catalytic cycles involving various reactive intermediates. Transition metals such as palladium, rhodium, and ruthenium play a significant role in these transformations. rsc.orgbohrium.comthieme-connect.com

In palladium-catalyzed reactions, a common catalytic cycle involves the oxidative addition of a Pd(0) species to a substrate, followed by migratory insertion, and then reductive elimination to regenerate the Pd(0) catalyst. rsc.org Intermediates in these cycles can include arylpalladium and acylpalladium species. rsc.org

Rhodium-catalyzed functionalizations can proceed via C-H activation. rsc.org For example, the synthesis of N-substituted phthalimides from benzoic acids and isocyanates involves a rhodium benzoate (B1203000) intermediate, which then undergoes C-H bond activation to form a rhodacycle. rsc.org Subsequent coordination and insertion of the isocyanate lead to the final product. rsc.org

Ruthenium-catalyzed protodecarbonylation of N-substituted phthalimides to form amides is proposed to occur through a mechanism involving a ruthenium-chloride-free species, ring-opening of the phthalimide, hydroxylation, decarboxylation, and finally protonolysis. bohrium.com Trapping experiments have suggested the formation of ring-opened intermediates in this process. bohrium.com

The study of these catalytic cycles and the identification of reaction intermediates are crucial for understanding the reaction mechanisms and for optimizing the reaction conditions to achieve desired products with high efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-phenylphenoxy)isoindole-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation of phenolic derivatives with isoindole precursors. Microwave-assisted techniques (80–120°C, 10–30 min) improve yields (up to 93%) compared to conventional heating (6–12 hours, 60–70% yield) by enhancing reaction kinetics and reducing side products . Optimizing solvent polarity (e.g., DMF vs. CHCl₃) and stoichiometric ratios (1:1.2 for phenol:isoindole) further refines outcomes.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 167–170 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 14.37 Å, b = 9.68 Å) confirm stereochemistry and intermolecular interactions (e.g., π-π stacking) .

- FT-IR : C=O stretches at 1710–1712 cm⁻¹ and C-N bonds at 1340–1380 cm⁻¹ verify functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screens show:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption assays .

- Anticancer potential : IC₅₀ = 12–25 µM in MCF-7 and A549 cell lines, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or trifluoromethyl groups) alter bioactivity and pharmacokinetics?

- Methodological Answer : Substituents like -CF₃ enhance lipophilicity (LogP increases by 0.5–1.2 units) and metabolic stability. For example:

- 4-Fluorophenyl analogs : Improve blood-brain barrier penetration (P-gp efflux ratio < 2) in CNS-targeted studies .

- Trifluoromethyl derivatives : Increase plasma half-life (t₁/₂ = 6–8 hours in rodents) due to reduced CYP450 metabolism .

- Data Contradiction : Some fluorinated analogs show reduced aqueous solubility (e.g., <10 µg/mL), complicating formulation .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer : Mechanistic studies reveal:

- Enzyme inhibition : Competitive inhibition of COX-2 (Ki = 0.8 µM) via hydrogen bonding with Arg120 and Tyr355 residues (docking simulations) .

- DNA intercalation : Fluorescence quenching assays show binding constants (Kb = 1.2 × 10⁴ M⁻¹) with minor groove preference .

- Oxidative stress modulation : Nrf2 pathway activation (2-fold increase in HO-1 expression) in antioxidant assays .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Discrepancies arise from assay variability (e.g., MTT vs. resazurin viability tests) or cell line heterogeneity. Strategies include:

- Standardized protocols : Use identical cell passages (P5–P10) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Pool data from ≥3 independent studies; e.g., re-evaluating IC₅₀ ranges (10–30 µM) with ANOVA to identify outliers .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Key challenges and solutions:

- Low yields in batch reactors : Transition to flow chemistry improves consistency (yield variability <5%) and reduces byproducts .

- Purification difficulties : Use silica gel chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) or recrystallization (EtOH/H₂O) .

- Catalyst deactivation : Pd-based catalysts (e.g., Pd(OAc)₂) require ligand optimization (e.g., Xantphos) to maintain activity >90% over 5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.